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Abstract

N6-methyladenosine (6mA) is a DNA modification historically known for its roles in prokaryotic
restriction-modification systems. However, its discovery and functional characterization in
eukaryotes have opened a new frontier in epigenetics, implicating it in processes from gene
regulation to neurodegenerative diseases.[1][2][3] Traditional methods for studying DNA
methylation, such as bisulfite sequencing, cannot detect 6mA. In contrast, Oxford Nanopore
Technologies (ONT) sequencing offers a revolutionary approach, enabling the direct detection
of 6mA on native DNA molecules without amplification or chemical conversion.[4][5] This is
achieved by measuring the characteristic disruptions in ionic current as single DNA strands
pass through a protein nanopore, allowing for simultaneous determination of the nucleotide
sequence and its modification status.[6][7] This application note provides a comprehensive
guide to the principles, protocols, and data analysis workflows for identifying 6mA modifications
using nanopore sequencing, empowering researchers to explore this critical epigenetic mark
with single-molecule resolution and long-read phasing.

© 2026 BenchChem. All rights reserved. 1/16 Tech Support


https://www.benchchem.com/product/b150664#bc-rfq
https://www.exeter.ac.uk/research/facilities/sequencing/experiment/samples/nanopore-dna/
https://www.biorxiv.org/content/10.1101/2021.10.15.464554v1.full-text
https://www.researchgate.net/publication/355399248_How_low_can_you_go_Driving_down_the_DNA_input_requirements_for_nanopore_sequencing
https://www.researchgate.net/publication/378953014_NEMO_Improved_and_accurate_models_for_identification_of_6mA_using_Nanopore_sequencing/fulltext/65f2fd67286738732d477cee/NEMO-Improved-and-accurate-models-for-identification-of-6mA-using-Nanopore-sequencing.pdf?origin=scientificContributions
https://nanoporetech.com/resource-centre/knowledge-exchange-methylation-detection-with-nanopore-sequencing-introduction-to-remora
https://atgc.net.technion.ac.il/files/2025/02/Nanopore-sample-requirements-2025.pdf
https://genomics.uci.edu/wp-content/uploads/sites/30/Using-Oxford-Nanopore-for-Long-Read-Sequencing-Jaz-Sakr-GSR.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b150664?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Introduction: The Significance of 6mA and the
Nanopore Advantage

DNA methylation is a fundamental epigenetic mechanism. While 5-methylcytosine (5mC) is the
most studied DNA modification in eukaryotes, N6-methyladenosine (6mA) is emerging as a
crucial regulator of genomic function.[3][8] In prokaryotes, 6mA is well-established as part of
host defense systems.[8] In eukaryotes, its roles are still being elucidated but are linked to
transcription regulation, DNA damage repair, and transposon activity.[1][2][8]

The limitations of traditional methods:
 Bisulfite Sequencing: The gold standard for 5mC detection is blind to 6mA.

o Antibody-Based Enrichment (MeDIP-Seq): While useful, these methods lack single-
nucleotide resolution and can be prone to antibody specificity issues.[9]

The Nanopore Sequencing Advantage: Oxford Nanopore sequencing overcomes these
limitations by directly sequencing native DNA or RNA molecules.[4][5] The technology does not
require PCR amplification for most library preparations, thus preserving base modifications
entirely.[4] This allows for:

o Direct Detection: No chemical conversion or antibodies are needed. Modified bases are
identified directly from the raw electrical signal.[6]

» Long Reads: Read lengths are limited only by the input DNA fragment size, enabling the
phasing of methylation patterns over tens or hundreds of kilobases.[4][5]

o Simultaneous Detection: Multiple modifications (e.g., 5mC, 5hmC, and 6mA) can be called
simultaneously from a single sequencing run.[5][10][11]

o Real-Time Analysis: Data is streamed from the sequencer in real-time, allowing for dynamic
experimental control.[4]

Principle of 6mA Detection

Nanopore sequencing identifies bases by measuring the change in ionic current as a single
strand of DNA passes through a microscopic protein pore embedded in an electrically resistant
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membrane.[7][9] A group of 5-6 nucleotides residing within the pore's sensing region creates a
characteristic electrical signal, or "squiggle".[3]

A methyl group on an adenine base (6mA) has a distinct chemical structure compared to an
unmodified adenine. This difference in structure and stereochemistry causes a subtle but
measurable alteration in the ionic current as the modified base passes through the nanopore.
[6][12] Machine learning algorithms, specifically deep neural networks, are trained on vast
datasets of raw signals from both unmodified and known modified DNA sequences. These
trained models can then distinguish the characteristic signal disruptions caused by 6mA from
those of canonical bases in real-time.[6][7] This process is integrated into the basecalling
software, which translates the raw signal into a nucleotide sequence complete with modification
information.[13]

Experimental and Bioinformatic Workflow

The end-to-end process for 6mA detection involves sample quality control, library preparation,
nanopore sequencing, and a specialized bioinformatics pipeline.
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Experimental Protocol
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Figure 1: High-level workflow for direct 6mA detection.
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Part 1: Experimental Protocol

The quality of the input DNA is paramount for successful nanopore sequencing. Since the
technology sequences single molecules, any degradation, contamination, or chemical damage

will directly impact read length, data yield, and overall results.[1][6]

Table 1: Input DNA Requirements

Parameter

Recommendation

Rationale

Purity (A260/280)

1.8-20

Ratios <1.8 indicate protein or
phenol contamination, which
can inhibit enzymes used in

library prep.[1]

Purity (A260/230)

20-2.2

Ratios <2.0 suggest
contamination with salts,
carbohydrates, or organic
solvents that can block the

nanopore.[1][6]

Integrity

High Molecular Weight (>30
kb)

To leverage the long-read
capability of nanopore
sequencing, input DNA should
be intact. Avoid vortexing.[1][6]

Input Mass

>1pg

Sufficient input is required for
efficient enzymatic reactions
during library preparation.[6]
[14]

Buffer

Nuclease-free water or 10 mM
Tris-HCI pH 8.0 (No EDTA)

EDTA chelates magnesium
ions, which are essential
cofactors for the enzymes

used in library preparation.[1]

[6]

Protocol: DNA QC
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o Quantification: Use a fluorometric method (e.g., Qubit dsDNA HS Assay) for accurate
quantification. Spectrophotometers like NanoDrop can overestimate concentration in the
presence of RNA or other contaminants.[1]

o Purity Assessment: Measure A260/280 and A260/230 ratios using a spectrophotometer.

« Integrity Check: Run ~100 ng of gDNA on a 0.8% agarose gel or use an automated
electrophoresis system (e.g., Agilent TapeStation) to visualize the size distribution and
confirm high molecular weight.[1]

This protocol outlines the use of the ONT Ligation Sequencing Kit V14 (SQK-LSK114), a robust
method for generating high-quality libraries from native DNA without amplification.[14]

Materials:

1 pg high-quality gDNA in < 47 pl
e ONT Ligation Sequencing Kit V14 (SQK-LSK114)[14]

 NEBNext® Companion Module for Oxford Nanopore Technologies® Ligation Sequencing
(NEB E7180)

» AMPure XP beads
» Freshly prepared 70% ethanol

¢ Nuclease-free water

1.5 ml Eppendorf DNA LoBind tubes

Protocol:

o DNA Repair and End-Prep (35 mins):[15]

o Ina 1.5 ml LoBind tube, combine:

= |nput DNA: 1 ug
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= Nuclease-free water: to 47 pl

» NEBNext FFPE DNA Repair Buffer: 3.5 pl

» NEBNext FFPE DNA Repair Mix: 2 pl

= NEBNext Ultra Il End-prep reaction buffer: 3.5 pl

= NEBNext Ultra Il End-prep enzyme mix: 3 pl

Mix gently by flicking the tube and spin down.
Incubate in a thermal cycler for 5 minutes at 20°C and 5 minutes at 65°C.

Rationale: This step repairs nicks and damaged bases in the DNA and creates blunt,
phosphorylated 5' ends, preparing the DNA for adapter ligation.

o Clean-up with AMPure XP beads:

[e]

Add 60 pl of resuspended AMPure XP beads to the reaction.

Incubate on a rotator for 5 minutes at room temperature.

Pellet the beads on a magnetic rack, discard the supernatant.

Wash the pellet twice with 200 pl of fresh 70% ethanol.

Air dry the pellet for ~30 seconds (do not over-dry).

Resuspend the pellet in 61 ul of Nuclease-free water and incubate for 10 minutes.

Pellet the beads on the magnet and transfer 60 pl of the eluate to a new clean LoBind
tube.

o Adapter Ligation (20 mins):[15]

o

To the 60 pl of end-prepped DNA, add:

» Ligation Buffer (LNB): 25 pl
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= Quick T4 DNA Ligase: 10 pl

» Adapter Mix (AMX): 5 pl
o Mix gently by flicking the tube and spin down.
o Incubate for 10 minutes at room temperature.

o Rationale: This step attaches the sequencing adapters, which contain a motor protein, to
both ends of the DNA fragments. The motor protein is essential for ratcheting the DNA
strand through the nanopore at a controlled speed.[7]

e Final Clean-up with AMPure XP beads:
o Add 40 pl of resuspended AMPure XP beads to the ligation reaction.
o Incubate on a rotator for 5 minutes at room temperature.
o Pellet the beads on a magnetic rack, discard the supernatant.
o Wash the pellet twice with 250 ul of Long Fragment Buffer (LFB).
o Air dry the pellet for ~30 seconds.
o Resuspend the pellet in 15 pl of Elution Buffer (EB).
o Incubate for 10 minutes at room temperature.

o Pellet the beads and transfer the final 15 pl of eluate (your prepared library) to a new tube.
Quantify 1 pl to determine the final library concentration.

o Flow Cell Check: Before loading, perform a flow cell check in the MinKNOW software to
ensure a sufficient number of active pores are available.

e Priming and Loading:

o Prime the flow cell according to the manufacturer's instructions using the Flow Cell
Priming Kit.

© 2026 BenchChem. All rights reserved. 8/16 Tech Support


https://genomics.uci.edu/wp-content/uploads/sites/30/Using-Oxford-Nanopore-for-Long-Read-Sequencing-Jaz-Sakr-GSR.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b150664?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

hodological licati
BENGHE e iy i

o Load the prepared library (typically ~5-12 ul diluted in Sequencing Buffer) into the flow cell
via the SpotON port.

o Start Sequencing Run:
o In MinKNOW, select the appropriate sequencing kit (SQK-LSK114) and analysis protocol.

o Crucially, for 6mA detection, ensure that basecalling is enabled and a modification-calling
model is selected. The latest "super high accuracy” (sup) or "high accuracy" (hac) models

generally support modified base detection.[13]

Part 2: Bioinformatic Analysis

The analysis of nanopore data for 6mA detection relies on specialized basecalling models and
downstream tools. The current recommended software from ONT is Dorado, which integrates
basecalling and modification calling into a single step.[13][16]
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Figure 2: Bioinformatic pipeline for 6mA analysis.

Dorado is a command-line tool that processes the raw POD5 files generated by the sequencer.
To detect 6mA, you must specify a model that has been trained to recognize this modification.
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Protocol:

« Install Dorado: Download the latest pre-compiled binary from the Oxford Nanopore
Technologies GitHub repository.[16]

o Download Models: Dorado can automatically download the required models. You can list
available models that detect 6mA. The model names typically combine accuracy level (hac,
sup) and the modifications they detect.

e Run Basecalling: Execute the Dorado command. A typical command for basecalling with
6mA detection and alignment would be:

o dna_rl10.4.1_e8.2_400bps_sup@v4.2.0,6mA@v1l: This specifies the base model and the
6mA modification model. Always check the ONT GitHub for the latest recommended
models.[13][16]

o /path/to/pod5_files/: The directory containing the raw signal data.

o --reference: Providing a reference genome allows Dorado to perform alignment
simultaneously using an integrated version of minimap2.[13]

o > calls_and_mods.bam: The output is a BAM file containing the base sequence, alignment
information, and per-read modification calls stored in standard MM and ML tags.

If you did not align during the basecalling step, you can align the resulting BAM or FASTQ files
using minimap2, which is optimized for long, noisy reads.

Once you have a modification-tagged BAM file, you can perform downstream analysis.

o Generate Per-Site Methylation Frequencies: The modkit tool can be used to process the per-
read information in the BAM file into a more accessible, aggregated format like BedMethyl.
[10]

o --motif A O: This tells modkit to report on the modification status of every Adenine base.

 Visualization: The resulting BAM and BedMethy!l files can be loaded into a genome browser
like the Integrative Genomics Viewer (IGV).
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o BAM file: Allows you to see the methylation status of individual bases on each read,
providing single-molecule resolution.

o BedMethyl file: Can be displayed as a track showing the percentage of reads methylated
at each adenine across the genome, giving a population-level view.

Expected Results and Troubleshooting

Table 2: Typical Performance Metrics

Metric Expected Value Notes

i . Highly dependent on sample
Flow Cell Yield (MinION

20-50 Gb quality, library loading, and run
R10.4.1) _
time.[17]
Primarily dependent on the
Read Length N50 >25 kb fragment length of the input
DNA.
Basecall Accuracy (SUP Refers to the nucleotide
>99%
model) sequence accuracy.
Accuracy is context-dependent
and constantly improving with
) ) new models. Benchmarking
6mA Calling Accuracy High Concordance

against known standards is
recommended for quantitative
studies.[9][18]

Troubleshooting:

e Low Yield: Often caused by poor DNA quality (contaminants, low input), inefficient library
prep, or a low number of active pores on the flow cell. Re-check DNA QC and library
quantification.

o Short Reads: Input DNA is likely fragmented. Handle gDNA gently, avoiding vortexing and
excessive pipetting.
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» No/Low 6mA Calls: Ensure you have selected a basecalling model specifically trained for
6mA detection in MinKNOW or Dorado. Verify that 6mA is expected to be present in your
sample.

Conclusion

Direct 6mA detection with Oxford Nanopore sequencing represents a paradigm shift in
epigenetics research. By providing a straightforward workflow to sequence native DNA,
researchers can now investigate the location and potential function of 6mA at single-nucleotide
resolution across entire genomes. The ability to phase methylation patterns with long reads
offers unprecedented insights into allele-specific methylation and the interplay between genetic
and epigenetic variation. As basecalling models continue to improve in accuracy and expand to
detect an even wider array of base modifications, nanopore sequencing is poised to become
an indispensable tool for deciphering the complexities of the epigenome.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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